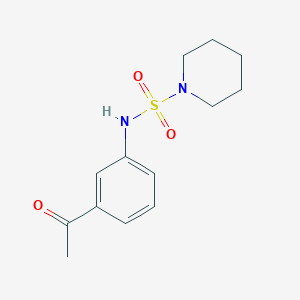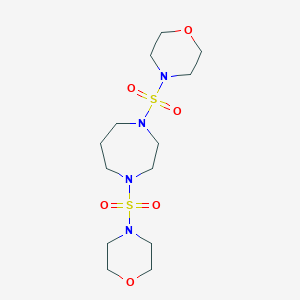![molecular formula C16H20N2O3S B289063 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone, also known as MSPE, is a chemical compound that is widely used in scientific research. It belongs to the family of pyrazole-based compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is not fully understood. However, it has been proposed that 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has also been shown to inhibit the proliferation of cancer cells such as breast cancer, lung cancer, and colon cancer cells. Additionally, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been found to have a protective effect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has several advantages for lab experiments. It is easy to synthesize and has good stability under normal laboratory conditions. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is also highly soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which makes it easy to prepare stock solutions for experiments. However, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has some limitations. It has poor aqueous solubility, which can limit its use in some biological assays. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is also relatively expensive compared to other commonly used chemical compounds.
Orientations Futures
There are several future directions for the use of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone in scientific research. One area of interest is the development of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone-based fluorescent probes for the detection of other metal ions such as copper and iron. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone can also be used as a starting material for the synthesis of other pyrazole-based compounds with potential biological activities. Additionally, the use of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone in combination with other drugs or compounds could enhance its anti-inflammatory and anti-cancer activities. Finally, further studies are needed to elucidate the exact mechanism of action of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone and its potential use in clinical applications.
Conclusion
In conclusion, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone is a unique chemical compound that has various biochemical and physiological effects. Its synthesis method has been optimized to produce high yields of pure 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been extensively used in scientific research due to its anti-inflammatory and anti-cancer activities, as well as its potential applications in catalysis and material science. Although 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has some limitations, its advantages make it a valuable tool for lab experiments. There are several future directions for the use of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone in scientific research, which could lead to new discoveries and potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone involves the reaction of mesitylsulfonyl chloride with 1,3-dimethyl-5-pyrazolone in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroacetate to obtain 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone. This synthesis method has been optimized to produce high yields of 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone with good purity.
Applications De Recherche Scientifique
1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been extensively used in scientific research due to its unique properties. It has been found to have potent anti-inflammatory and anti-cancer activities. 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-[3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C16H20N2O3S/c1-9-7-10(2)16(11(3)8-9)22(20,21)18-13(5)15(14(6)19)12(4)17-18/h7-8H,1-6H3 |
Clé InChI |
SVDLCWLAYSVXHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)